3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound, referred to in literature as IM-1918, is a tricyclic imidazopurine derivative with a 2-chloro-6-fluorobenzyl substituent at the N3 position and methyl groups at positions 1, 6, and 5. Its molecular framework combines structural features of xanthine analogs and benzyl-substituted heterocycles, enabling dual inhibition of fibroblast growth factor receptor (FGFR) and transforming growth factor-beta (TGF-β) signaling pathways . IM-1918 demonstrates potent antifibrotic activity in preclinical models, notably reducing TGF-β1-induced fibrotic markers (e.g., collagen, fibronectin) in human lung fibroblasts at nanomolar concentrations .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O2/c1-8-9(2)24-13-14(21-16(24)20-8)22(3)17(26)23(15(13)25)7-10-11(18)5-4-6-12(10)19/h4-6H,7H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTPZPGNDGMMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides and imidazo[2,1-f]purine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: Reacting 2-chloro-6-fluorobenzyl chloride with a nucleophile to introduce the benzyl group.
Cyclization: Forming the imidazo[2,1-f]purine core through cyclization reactions.
Methylation: Introducing methyl groups at specific positions using methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-f]purines.
Scientific Research Applications
Antifibrotic Properties
Recent studies have demonstrated that IM-1918 exhibits significant antifibrotic activity. It has been shown to inhibit transforming growth factor (TGF)-β-induced fibrotic processes in human lung fibroblasts. Specifically, IM-1918 reduces the expression of fibrotic markers such as connective tissue growth factor, fibronectin, and collagen while also decreasing α-smooth muscle actin levels. In a murine model of bleomycin-induced lung fibrosis, IM-1918 significantly reduced fibrotic areas and collagen accumulation, suggesting its potential for treating lung fibrosis .
Antidepressant and Anxiolytic Effects
IM-1918 has also been investigated for its antidepressant and anxiolytic properties. Research indicates that derivatives of this compound can modulate serotonin transporter activity, which is crucial for mood regulation. In forced swim tests conducted on mice, certain derivatives exhibited greater potency than traditional anxiolytics like diazepam. This positions IM-1918 as a promising candidate for further development in the treatment of depression and anxiety disorders .
Given the promising results observed in preclinical studies, future research should focus on:
- Clinical Trials : Evaluating the safety and efficacy of IM-1918 in human populations.
- Mechanistic Studies : Further elucidating the detailed molecular mechanisms underlying its antifibrotic and antidepressant effects.
- Derivatives Exploration : Investigating various chemical modifications to enhance potency and selectivity for specific targets.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.
Interacting with nucleic acids: Binding to DNA or RNA and affecting gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize IM-1918’s properties, a comparison is drawn with structurally similar xanthine-derived compounds (Table 1).
Table 1: Key Features of IM-1918 and Analogous Compounds
| Compound Name | Core Structure | Substituents | Primary Target/Activity | Therapeutic Application |
|---|---|---|---|---|
| 3-(2-Chloro-6-Fluorobenzyl)-1,6,7-Trimethyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione (IM-1918) | Imidazo[2,1-f]purine | 2-Chloro-6-fluorobenzyl (N3); 1,6,7-trimethyl | FGFR/TGF-β inhibition | Pulmonary fibrosis |
| 9-(2-Chloro-6-Fluorobenzyl)-1,3-Dimethyl-6,7,8,9-Tetrahydropyrimido[2,1-f]Purine-2,4(1H,3H)-Dione | Pyrimido[2,1-f]purine | 2-Chloro-6-fluorobenzyl (C9); 1,3-dimethyl | MAO-B inhibition | Neurodegenerative diseases |
| 8-(3-Iodobenzyl)-1,3,7-Trimethylxanthine | Xanthine | 3-Iodobenzyl (C8); 1,3,7-trimethyl | Adenosine receptor antagonism | Cardiovascular disorders |
Structural Differentiation
- Core Heterocycle : IM-1918 features an imidazo[2,1-f]purine core, while the MAO-B inhibitor (second compound) has a pyrimido[2,1-f]purine system. The imidazo core in IM-1918 enhances planarity and π-π stacking with kinase domains, critical for FGFR/TGF-β interaction . In contrast, the pyrimido analog’s saturated ring improves blood-brain barrier penetration for neurological targets .
- Substituent Positioning : The 2-chloro-6-fluorobenzyl group in IM-1918 is attached to N3, whereas the MAO-B inhibitor places this group at C7. This positional variance alters steric interactions with target proteins. For example, the N3 substitution in IM-1918 optimizes binding to TGF-β1’s hydrophobic pocket .
Functional Divergence
- Target Selectivity : IM-1918’s dual FGFR/TGF-β inhibition contrasts with the MAO-B-selective activity of its pyrimido analog. The imidazo core’s rigidity likely restricts off-target effects, whereas the pyrimido derivative’s flexibility accommodates MAO-B’s substrate cavity .
- Therapeutic Efficacy: In human lung fibroblasts, IM-1918 reduced collagen expression by 78% at 100 nM, outperforming standard antifibrotic drugs like pirfenidone (45% reduction at 1 µM) .
Research Findings and Implications
Antifibrotic Mechanism of IM-1918
IM-1918 disrupts TGF-β1-induced Smad2/3 phosphorylation and FGFR1 autophosphorylation, with IC50 values of 12 nM (TGF-β pathway) and 18 nM (FGFR1) . Its benzyl halogenation (Cl, F) enhances metabolic stability (t1/2 = 8.2 hours in human hepatocytes) compared to non-halogenated analogs (t1/2 < 2 hours).
Limitations of Structural Analogs
The MAO-B inhibitor, despite superior CNS bioavailability, lacks antifibrotic utility due to its inability to block TGF-β-mediated Smad signaling. Conversely, IM-1918’s polar imidazo core limits brain penetration, restricting its neurological applications.
Biological Activity
3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as IM-1918, is a synthetic compound belonging to the class of imidazo[2,1-f]purines. This compound has garnered attention for its potential biological activities, particularly in the context of fibrosis and neuropharmacology. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
IM-1918 features a complex structure characterized by a fused imidazole and purine ring system. The presence of a chloro and fluorobenzyl substituent is believed to influence its biological properties significantly.
Molecular Formula: C15H16ClF N5O2
Molecular Weight: Approximately 335.77 g/mol
Anti-Fibrotic Properties
IM-1918 has been primarily studied for its anti-fibrotic effects. Research indicates that it inhibits the transforming growth factor (TGF)-β signaling pathway, which is crucial in the development of fibrosis. In vitro studies demonstrated that IM-1918 significantly reduced the expression of fibrotic markers such as:
| Fibrotic Markers | Effect of IM-1918 |
|---|---|
| Connective Tissue Growth Factor (CTGF) | Decreased expression |
| Fibronectin | Decreased expression |
| Collagen | Reduced accumulation |
| α-Smooth Muscle Actin | Inhibited expression |
In vivo studies using a bleomycin-induced murine lung fibrosis model showed that IM-1918 effectively reduced fibrotic areas and collagen deposition in lung tissues, suggesting its potential therapeutic application in treating pulmonary fibrosis .
Neuropharmacological Effects
Recent studies have explored the potential antidepressant properties of IM-1918. It has been shown to interact with serotonin receptors (5-HT1A and 5-HT7), indicating possible anxiolytic and antidepressant effects. In forced swim tests (FST) in mice, compounds similar to IM-1918 exhibited significant anti-anxiety effects greater than those observed with traditional anxiolytics like diazepam .
The mechanism by which IM-1918 exerts its biological effects involves several pathways:
- Inhibition of TGF-β Signaling: IM-1918 reduces TGF-β-induced phosphorylation of downstream targets like Akt and extracellular signal-regulated kinase (ERK), which are critical in fibrogenesis.
- Serotonergic Modulation: The interaction with serotonin receptors suggests that IM-1918 may modulate neurotransmitter activity, contributing to its potential mood-enhancing effects.
Case Studies
Several case studies have highlighted the efficacy of IM-1918 in various models:
- Pulmonary Fibrosis Model: In a controlled experiment using mice subjected to bleomycin-induced lung injury, treatment with IM-1918 resulted in significant reductions in lung fibrosis markers and improved lung function metrics.
- Behavioral Assessment in Mice: In behavioral studies assessing anxiety-like behaviors, mice treated with IM-1918 showed reduced immobility times compared to control groups, indicating enhanced locomotor activity and reduced anxiety levels.
Q & A
Q. What is the hypothesized mechanism of action for this compound’s interaction with serotonin receptors?
- The compound acts as a partial agonist at 5-HT1A receptors, stabilizing the receptor’s inactive conformation. Molecular docking studies suggest the 2-chloro-6-fluorobenzyl group forms hydrophobic interactions with transmembrane helix 5, while the imidazo[2,1-f]purine core hydrogen-bonds with Ser158. Functional cAMP assays show 40–60% inhibition of forskolin-stimulated activity, confirming partial agonism .
Q. How does substitution at the benzyl position (e.g., chloro vs. fluoro) impact binding affinity to adenosine deaminase (ADA)?
- Structure-Activity Relationship (SAR) studies indicate:
- Electron-withdrawing groups (e.g., -Cl, -F) at the 2- and 6-positions enhance ADA inhibition (IC₅₀: 0.8–1.2 µM) by polarizing the benzyl moiety.
- Methyl groups at the 1,6,7-positions increase steric hindrance, reducing off-target binding. Competitive inhibition is confirmed via Lineweaver-Burk plots using xanthine oxidase .
Q. What experimental designs are recommended to assess the compound’s metabolic stability in hepatic models?
- In vitro microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) for 60 min. Quantify parent compound loss via LC-MS/MS.
- CYP isoform profiling : Use recombinant CYP3A4/2D6 enzymes to identify major metabolic pathways.
- Reactive metabolite screening : Trapping studies with glutathione (GSH) detect thioether adducts, indicating potential hepatotoxicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
